Felypressin Impurity B
Description
Properties
Molecular Formula |
C46H66N12O12S2 |
|---|---|
Molecular Weight |
1043.29 |
sequence |
H-Cyclo(Cys-Phe-Phe-Gln-Asn-Cys)-Pro-Lys-Gly-NH2 |
Origin of Product |
United States |
Nomenclature and Identification of Felypressin Impurity B
Felypressin Impurity B is a recognized process-related or degradation impurity of Felypressin, a synthetic analogue of the hormone vasopressin. wikipedia.orgtaylorandfrancis.com As a critical parameter in the quality control of Felypressin active pharmaceutical ingredients (API), the identification and characterization of Impurity B are essential. waters.com Its primary synonym, [5-aspartic acid]-Felypressin, directly indicates its structural deviation from the parent peptide.
Chemical Structure and Physicochemical Properties
Felypressin is a nonapeptide with the sequence H-Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2, featuring a disulfide bridge between the two cysteine residues. nih.gov Felypressin Impurity B results from the deamidation of the asparagine (Asn) residue at position five, replacing it with aspartic acid (Asp). This single amino acid modification results in a distinct chemical entity with its own set of physicochemical properties.
The primary structure of this compound is therefore H-Cys-Phe-Phe-Gln-Asp-Cys-Pro-Lys-Gly-NH2. This change introduces a carboxylic acid group in place of a primary amide, altering the molecule's charge and isoelectric point.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | H-Cys-Phe-Phe-Gln-Asp-Cys-Pro-Lys-Gly-NH2 |
| Synonym | [5-aspartic acid]felypressin |
| Molecular Formula | C₄₆H₆₄N₁₂O₁₂S₂ |
| Molecular Weight | Approximately 1041.21 g/mol |
The data in this table is compiled from sources. axios-research.comsincopharmachem.com
Synthesis and Formation
Felypressin Impurity B is not typically synthesized intentionally but is rather a byproduct formed during the synthesis or storage of Felypressin. mdpi.com The principal mechanism of its formation is the deamidation of the asparagine residue at the fifth position in the Felypressin sequence.
Deamidation is a common non-enzymatic modification of proteins and peptides where the side chain amide group of an asparagine residue is hydrolyzed to form an aspartic acid residue. mdpi.com This reaction is susceptible to catalysis by acidic or basic conditions and is influenced by temperature, pH, and the local peptide sequence. The formation of a cyclic succinimide (B58015) intermediate is a key step in this process, which then hydrolyzes to form either aspartic acid or isoaspartic acid residues. In the case of this compound, the product is the aspartic acid variant.
Advanced Analytical Methodologies for Felypressin Impurity B Detection and Characterization
A suite of advanced analytical techniques is employed to detect, quantify, and characterize Felypressin Impurity B, ensuring the purity and quality of the Felypressin drug product.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of Felypressin and its impurities. bachem.com Reversed-phase HPLC (RP-HPLC) is particularly effective, as the difference in polarity between the asparagine side chain (in Felypressin) and the aspartic acid side chain (in Impurity B) allows for distinct retention times and successful separation.
The method typically involves a C18 stationary phase and a mobile phase gradient consisting of an aqueous component with an ion-pairing agent (like trifluoroacetic acid, TFA) and an organic modifier (like acetonitrile). nih.govlcms.cz UV detection, usually at 210-220 nm where the peptide bond absorbs, is used for quantification. bachem.com
Table 2: Typical Parameters for HPLC Analysis of Peptide Impurities
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18, C8 |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) |
| Elution | Gradient elution from low to high concentration of Mobile Phase B |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV Absorbance at 214 nm or 220 nm |
| Column Temperature | 25 - 40 °C |
This table represents generalized conditions for peptide analysis. nih.govgoogle.com
Mass spectrometry is an indispensable tool for the structural confirmation of peptide impurities. nih.gov When coupled with HPLC (LC-MS), it provides mass information for each peak separated chromatographically. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement, distinguishing it from the parent Felypressin. nih.govlcms.cz
Tandem mass spectrometry (MS/MS) is further used for sequencing. The isolated ion corresponding to Impurity B is subjected to fragmentation, and the resulting product ions are analyzed. This fragmentation pattern allows for the confirmation of the amino acid sequence and pinpoints the modification at the fifth residue as Aspartic Acid. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy offers the most definitive method for unambiguous structure elucidation without the need for reference standards of potential impurities. researchgate.netresearchgate.net While complex for large peptides, 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR experiments can provide detailed information on the covalent structure and conformation of this compound. scilit.comnih.gov Specific chemical shift changes in the protons and carbons around the fifth residue can conclusively identify the substitution of asparagine with aspartic acid.
Complementary techniques provide further evidence for the structure and composition of this compound.
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a valuable technique for analyzing the functional groups and secondary structure of peptides. nih.gov The peptide backbone gives rise to characteristic absorption bands, most notably the Amide I and Amide II bands. acs.org
Amide I: Occurring in the 1600-1700 cm⁻¹ region, this band arises mainly from the C=O stretching vibration of the peptide backbone. Its precise frequency is sensitive to the peptide's secondary structure (α-helix, β-sheet, etc.). nih.gov
Amide II: Found between 1500-1600 cm⁻¹, this band results from the coupling of N-H in-plane bending and C-N stretching vibrations. acs.org
Table 3: General Characteristic IR Absorption Bands in Peptides
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| Amide A | ~3300 | N-H stretching |
| Amide I | 1600 - 1700 | C=O stretching |
| Amide II | 1500 - 1600 | N-H bending and C-N stretching |
Source: General principles of IR spectroscopy for peptides. acs.org
Amino Acid Analysis (AAA) is a biochemical technique used to determine the amino acid composition of a peptide. bachem.com The method involves two main steps:
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically using a strong acid (e.g., 6N HCl) at high temperatures. This breaks all peptide bonds.
Quantification: The resulting amino acid mixture is separated, identified, and quantified, usually by ion-exchange chromatography or reversed-phase HPLC followed by post-column derivatization (e.g., with ninhydrin) or pre-column derivatization. nih.gov
For this compound, AAA serves as a definitive confirmation of the suspected deamidation. The analysis of a pure sample of the impurity would reveal the presence of one residue of Aspartic Acid and a complete absence of Asparagine. The molar ratios of the other constituent amino acids (Cysteine, Phenylalanine, Glutamine, Proline, Lysine, Glycine) would match the expected stoichiometry of the nonapeptide. This provides quantitative evidence that directly supports the structural change from Felypressin. bachem.comnih.gov
Table 4: Expected Amino Acid Composition of this compound via AAA
| Amino Acid | Expected Molar Ratio |
|---|---|
| Aspartic Acid (Asp) | 1 |
| Glutamine (Gln) | 1 |
| Glycine (Gly) | 1 |
| Proline (Pro) | 1 |
| Cysteine (Cys) | 2 |
| Lysine (Lys) | 1 |
| Phenylalanine (Phe) | 2 |
Method Development and Validation Principles for Felypressin Impurity B Analysis
Design and Optimization of Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the properties of a drug substance over time. The key feature of a SIAM is its ability to separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring that the analytical measurement of the API is not affected by the presence of these other compounds. dphen1.comresearchgate.net
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. dphen1.com This process involves subjecting the Felypressin drug substance to a variety of harsh conditions that are more severe than accelerated stability conditions. The primary goals are to identify likely degradation products that may arise during storage and handling, understand the degradation pathways of the molecule, and demonstrate the specificity of the analytical method. nih.govresearchgate.net
Typical stress conditions applied to Felypressin would include:
Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 1N HCl) at elevated temperatures to induce acid-catalyzed degradation.
Base Hydrolysis: Exposure to a basic solution (e.g., 1N NaOH) at room or elevated temperatures, as hydrolysis is a common degradation pathway for peptides in different pH environments. unesp.br
Oxidative Degradation: The use of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), to simulate potential oxidation of the peptide.
Thermal Stress: Exposing the solid drug substance to dry heat (e.g., 60-80°C) to assess its thermal stability.
Photostability: Exposing the drug substance to light of a specified wavelength and intensity according to ICH Q1B guidelines to evaluate its sensitivity to light.
By analyzing the samples from these stress studies, analysts can identify degradation products like Felypressin Impurity B and ensure the chosen analytical method can effectively resolve them from the intact Felypressin peak. researchgate.net The target degradation is typically between 5-20% to ensure that significant degradants are formed without completely destroying the sample. researchgate.net
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the preferred technique for the analysis of peptides and their impurities due to its high resolution and sensitivity. vedomostincesmp.ru The strategy for separating Felypressin from Impurity B would focus on optimizing several key chromatographic parameters.
Column Selection: A C18 or C8 column is typically effective for peptide separations. The choice depends on the hydrophobicity of Felypressin and Impurity B. Column dimensions (length, internal diameter) and particle size are selected to balance resolution, analysis time, and efficiency.
Mobile Phase: A gradient elution is often necessary for separating complex mixtures of a parent drug and its impurities. dphen1.com This typically involves a mixture of an aqueous phase (e.g., water with an acidifier like trifluoroacetic acid or a buffer like phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to ensure adequate separation (resolution) between the Felypressin peak and the peak corresponding to Impurity B.
Detection: A Photo Diode Array (PDA) or UV detector is commonly used, set to a wavelength where both Felypressin and Impurity B exhibit significant absorbance, allowing for their detection and quantification. researchgate.net
The ultimate goal is to achieve a baseline separation between Felypressin and this compound, as well as any other degradants, ensuring the method is specific and suitable for stability testing.
Validation of Analytical Methods (ICH Guidelines Adherence)
Once a suitable analytical method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its reliability for the intended application. europa.euich.org Validation involves a series of experiments to assess the method's performance characteristics.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. ikev.org For this compound, specificity is demonstrated by spiking a solution of pure Felypressin with known amounts of Impurity B and other potential degradants. The method must show that the peaks for each of these components are well-resolved from one another. ich.orgikev.org If standards for all degradation products are not available, results can be compared to a second, well-characterized analytical procedure. ich.org Peak purity analysis using a PDA detector is also a common technique to confirm that the chromatographic peak of the analyte is spectrally pure and not co-eluting with other substances. japsonline.com
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. ich.org To establish the linearity for this compound, a minimum of five standard solutions of the impurity at different concentrations are prepared and analyzed. ich.orgikev.org The range should typically span from the limit of quantification (LOQ) to 120% or 150% of the specification limit for the impurity. japsonline.com The results are plotted as analyte concentration versus instrument response, and a linear regression analysis is performed.
Interactive Table 1: Example Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.10 | 12,540 |
| 0.25 | 31,350 |
| 0.50 | 62,900 |
| 0.75 | 94,150 |
| 1.00 | 125,800 |
| 1.20 | 150,500 |
| Note: This table contains illustrative data. |
A successful linearity study is characterized by a correlation coefficient (r²) value of ≥ 0.999. researchgate.net
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by performing recovery studies. ich.org This involves adding known amounts of this compound standard to a sample solution (a process known as spiking) at different concentration levels (e.g., LOQ, 100%, and 150% of the target concentration). japsonline.com The method is then used to measure the concentration of the impurity in the spiked samples, and the percentage of the added impurity that is recovered is calculated.
Interactive Table 2: Example Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| LOQ | 0.10 | 0.098 | 98.0% |
| 100% | 0.75 | 0.759 | 101.2% |
| 150% | 1.125 | 1.112 | 98.8% |
| Note: This table contains illustrative data. |
Acceptance criteria for recovery are typically within 80% to 120% for impurities. researchgate.netjapsonline.com
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is evaluated at two levels:
Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. This is typically done by performing a minimum of six determinations at 100% of the test concentration or nine determinations across the specified range. ikev.org
Intermediate Precision (Inter-day precision): Evaluates the effects of random events on the precision of the method within the same laboratory. This involves varying factors such as the day of analysis, the analyst, and the equipment. ikev.org
Precision is expressed as the relative standard deviation (%RSD) of the series of measurements.
Interactive Table 3: Example Precision Data for this compound
| Precision Type | Concentration (µg/mL) | Measured Peak Area (mAU*s) | Mean Peak Area | % RSD |
| Repeatability | 0.75 | 94150, 93980, 94550, 94210, 93890, 94620 | 94,233 | 0.31% |
| Intermediate Precision (Day 1) | 0.75 | 94233 (Mean of 6) | 94,192 | 0.45% |
| Intermediate Precision (Day 2) | 0.75 | 94150 (Mean of 6) | ||
| Note: This table contains illustrative data. |
Low %RSD values (typically less than 5-15% for impurities, depending on the concentration) indicate a high degree of precision. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and the limit of quantification (LOQ) are fundamental performance characteristics in the validation of analytical methods for impurities like this compound. nih.gov These parameters define the sensitivity of the method at low concentrations of the analyte. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. loesungsfabrik.de In contrast, the LOQ represents the lowest concentration of the analyte that can be determined with a defined level of precision and accuracy. loesungsfabrik.deeuropa.eu For impurity analysis, the method's sensitivity must be adequate, with the LOQ typically being at or below the reporting threshold for the impurity. almacgroup.com
Several approaches are recommended by the International Council for Harmonisation (ICH) guideline Q2(R1) for determining LOD and LOQ, depending on whether the method is instrumental or non-instrumental. loesungsfabrik.deeuropa.eu For chromatographic methods like those used for this compound, common approaches include:
Based on Signal-to-Noise Ratio: This approach is applicable to analytical procedures that exhibit baseline noise. europa.euich.org The LOD is often established at a signal-to-noise (S/N) ratio of 3:1, while the LOQ is established at a ratio of 10:1. loesungsfabrik.de This is determined by comparing the signal from samples with known low concentrations of the analyte with those of blank samples. ich.org
Based on the Standard Deviation of the Response and the Slope: This method utilizes the calibration curve. sepscience.com The LOD and LOQ are calculated using the following equations:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S) Where σ is the standard deviation of the response (which can be estimated from the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line) and S is the slope of the calibration curve. loesungsfabrik.desepscience.com
The calculated LOD and LOQ values should be experimentally verified by analyzing a suitable number of samples prepared at or near these limits to confirm that the method performs as expected. europa.eu
Table 1: Illustrative LOD and LOQ Data for this compound Analysis
| Parameter | Determination Method | Result | Acceptance Criteria |
| Limit of Detection (LOD) | Signal-to-Noise Ratio | 0.015% | S/N ratio ≥ 3:1 |
| Based on Calibration Curve | 0.017% | N/A | |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio | 0.05% | S/N ratio ≥ 10:1 |
| Based on Calibration Curve | 0.052% | RSD ≤ 10% |
Robustness and Ruggedness Testing
Robustness and ruggedness are essential validation parameters that demonstrate the reliability of an analytical method during normal usage. chromatographyonline.compharmaguideline.com Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in its own parameters. chromatographyonline.compharmaguideline.com This evaluation is typically considered during the method development phase to identify which parameters need to be strictly controlled. europa.eupharmaguideline.com
In contrast, ruggedness is the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, or instruments. chromatographyonline.com This parameter assesses the influence of external factors on the method's performance. pharmaguideline.com
For a High-Performance Liquid Chromatography (HPLC) method used in the analysis of this compound, robustness testing involves systematically varying critical method parameters and observing the effect on the results, such as chromatographic resolution and peak symmetry. Typical parameters that are evaluated include:
pH of the mobile phase pharmaguideline.com
Mobile phase composition (e.g., percentage of organic solvent) pharmaguideline.comsepscience.com
Column temperature pharmaguideline.com
Flow rate pharmaguideline.com
Different column lots or suppliers pharmaguideline.com
Experimental designs, such as Plackett-Burman or fractional factorial designs, are often employed to efficiently evaluate the effects of multiple parameters simultaneously. chromatographyonline.commolnar-institute.com The results of robustness testing are used to establish system suitability parameters, ensuring the validity of the analytical procedure is maintained throughout its use. pharmaguideline.com
Table 2: Example of a Robustness Study Design for this compound Analysis
| Factor | Nominal Value | Variation (-) | Variation (+) | Effect on Resolution (Rs) |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 | Minor |
| Column Temperature (°C) | 40 | 38 | 42 | Significant |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 | Significant |
| % Acetonitrile | 35% | 33% | 37% | Minor |
Software and Data Processing in Automated Impurity Characterization Workflows
Modern analytical workflows for the characterization of peptide impurities, including this compound, heavily rely on sophisticated software and data processing systems. These platforms are integral to managing the complexity and volume of data generated by techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS). waters.com Software such as the UNIFI Scientific Information System provides a compliance-ready solution that integrates instrument control, data acquisition, processing, and reporting into a streamlined workflow. waters.comlcms.cz
Key functions of these automated systems in impurity characterization include:
Automated Data Processing: Software automates the detection and integration of chromatographic peaks and processes complex MS and MS/MS data. waters.comnih.gov This reduces manual intervention and improves consistency.
Impurity Identification: By leveraging accurate mass measurements and fragmentation patterns, the software can help identify impurities. lcms.cz This often involves comparing experimental data against theoretical peptide sequences and known modifications. waters.com
Custom Libraries: A critical feature is the ability to create and use custom libraries for the API and its known impurities. waters.com Once an impurity like this compound is characterized, it can be added to a library, enabling high-throughput targeted screening in subsequent analyses. waters.com
Quantitative Analysis: These platforms can automatically calculate the relative abundance of impurities, often as a percentage relative to the main peptide peak, and flag results that exceed predefined limits. lcms.cz
Compliance and Data Integrity: In regulated environments, software provides features like audit trails, secure data storage, and controlled user access to ensure compliance with guidelines from bodies like the FDA. waters.com
The integration of LC-MS with automated data processing software provides a powerful tool for both the initial characterization and routine quality control of peptide therapeutics, ensuring a thorough understanding of the impurity profile. lcms.cznih.gov
Strategic Approaches for Impurity Control in Felypressin Production
Process-Related Impurity Management in Peptide Synthesis
The majority of peptides, including Felypressin, are manufactured using Solid-Phase Peptide Synthesis (SPPS). nih.gov While efficient, SPPS can generate a variety of process-related impurities if not carefully controlled. nih.gov Managing these impurities at the source is the first and most critical step in ensuring a high-quality crude product.
Key sources of impurities during SPPS include:
Incomplete Reactions: Incomplete coupling of an amino acid or inefficient removal of the Nα-Fmoc protecting group can lead to the formation of deletion sequences, where one or more amino acid residues are missing from the target peptide chain. nih.govcreative-peptides.com
Side Reactions: The reactive side chains of certain amino acids can undergo unwanted modifications. For example, oxidation or inefficient deprotection of side chains can result in peptide-protection adducts. nih.gov
Raw Material Impurities: The purity of the raw materials, particularly the Fmoc-protected amino acids, is paramount. The presence of unprotected amino acids or dipeptide impurities in the starting materials can be directly incorporated into the growing peptide chain, leading to difficult-to-remove impurities. creative-peptides.combiopharmaspec.com
Reagent-Related Impurities: Reagents used during synthesis and cleavage, such as trifluoroacetic acid (TFA), can sometimes remain in the final product as unwanted counter-ions. nih.gov
Strategic management of these factors involves rigorous control over process parameters and raw materials. This includes optimizing coupling times, using high-quality reagents, monitoring deprotection steps, and implementing capping steps to terminate unreacted peptide chains, thereby minimizing the formation of deletion products. gyrosproteintechnologies.compolypeptide.com An in-depth understanding of the synthesis process allows for the targeted prevention of specific impurities like Felypressin Impurity B.
| Impurity Type | Primary Cause in SPPS | Management Strategy |
| Deletion Sequences | Incomplete amino acid coupling or Fmoc deprotection. nih.govcreative-peptides.com | Optimize coupling/deprotection times, use capping agents, increase reaction temperature. gyrosproteintechnologies.com |
| Insertion Sequences | Excess use of amino acid reagents. nih.gov | Precise control of reagent stoichiometry. |
| Side-Chain Adducts | Inefficient deprotection or unwanted side-chain reactions. nih.gov | Use of appropriate protecting groups, optimization of cleavage conditions. |
| Raw Material Impurities | Contaminants in amino acid starting materials. creative-peptides.com | Stringent quality control and testing of all incoming raw materials. biopharmaspec.com |
Purification Methodologies to Minimize this compound
Following synthesis, the crude Felypressin product contains the target peptide along with a profile of impurities, including Impurity B. The goal of purification is to reduce these impurities to acceptable levels as defined by pharmacopeial standards. This is typically achieved through a multi-step process involving initial bulk purification followed by high-resolution chromatography. polypeptide.com
Precipitation is often used as an initial, cost-effective step to remove a significant portion of impurities from the crude peptide mixture. This technique manipulates the solubility of the peptide to separate it from more soluble or less soluble contaminants.
The primary methods include:
Organic Solvent Precipitation: This method involves adding a miscible organic solvent, such as acetone (B3395972) or acetonitrile (B52724), to an aqueous solution of the crude peptide. phenomenex.com The addition of the organic solvent reduces the dielectric constant of the solution, disrupting the hydration shell around the peptide and causing it to aggregate and precipitate. The choice of solvent and its final concentration are critical parameters that must be optimized to maximize the precipitation of Felypressin while leaving impurities in the solution, or vice-versa. nih.govnih.gov
Salting Out: This technique involves adding high concentrations of a neutral salt, like ammonium (B1175870) sulfate, to the peptide solution. phenomenex.com The salt ions compete with the peptide for water molecules, leading to decreased solubility and subsequent precipitation of the peptide.
These bulk purification methods are effective for removing non-peptide impurities and some peptide-related impurities, thereby enriching the Felypressin content before the final, more resource-intensive chromatographic steps.
| Precipitation Method | Principle | Key Parameters | Common Reagents |
| Organic Solvent Precipitation | Reduces solution polarity, disrupting peptide hydration. | Solvent type, solvent concentration, temperature. phenomenex.com | Acetone, Acetonitrile, Ethanol. phenomenex.com |
| Salting Out | High salt concentration reduces water available for peptide solvation. phenomenex.com | Salt type, salt concentration, pH. | Ammonium sulfate, Zinc sulfate. phenomenex.com |
| Acid Precipitation | Reduces pH to the peptide's isoelectric point (pI), minimizing net charge and solubility. phenomenex.com | pH of the solution. | Trichloroacetic acid (TCA). phenomenex.com |
Chromatography is the most powerful technique for purifying peptides to the high degree required for pharmaceutical applications. polypeptide.com For separating closely related impurities like this compound from the main Felypressin peptide, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the universally adopted method due to its high resolving power. pepdd.comhplc.eu
RP-HPLC separates peptides based on their relative hydrophobicity. pepdd.com The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile containing an ion-pairing agent such as trifluoroacetic acid (TFA), is then passed through the column. waters.com By gradually increasing the concentration of the organic solvent (a gradient elution), peptides are eluted from the column in order of increasing hydrophobicity.
The successful separation of Felypressin from Impurity B depends on optimizing several key RP-HPLC parameters:
Stationary Phase: The choice of column packing material (e.g., C18 for more hydrophobic peptides) and particle size affects resolution. hplc.eu
Mobile Phase Composition: The type of organic solvent (acetonitrile is common) and ion-pairing agent can alter separation selectivity. waters.com
Gradient Slope: A shallower gradient increases the separation time but can significantly improve the resolution between the main peptide peak and closely eluting impurities. waters.comhplc.eu
Temperature: Column temperature can affect selectivity and peak shape. waters.com
By fine-tuning these parameters, a robust RP-HPLC method can be developed and validated to consistently remove this compound to levels that meet stringent regulatory requirements. waters.com
Reference Standards in Impurity Control and Identification
Reference standards are indispensable tools in pharmaceutical quality control and are crucial for the management of impurities. pharmaffiliates.com A reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, and strength of a drug substance. pharmaffiliates.comusp.org
In the context of this compound, a specific reference standard for this impurity is essential for several reasons:
Identification: The this compound reference standard is used to unequivocally identify the corresponding impurity peak in a chromatogram (e.g., HPLC) of a Felypressin sample by comparing retention times. This confirms the presence of the specific impurity.
Quantification: The reference standard, with its known purity, is used to calibrate the analytical method. labinsights.nl This allows for the accurate quantification of the amount of Impurity B present in a batch of Felypressin, ensuring it does not exceed the specified limits.
Method Validation: Regulatory guidelines require that analytical methods used for impurity testing are validated. nih.gov The impurity reference standard is used to demonstrate the method's specificity, accuracy, precision, and limit of detection for that particular impurity. labinsights.nl
Pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official reference standards for APIs and known impurities. pharmaffiliates.com The availability and use of a this compound reference standard are fundamental to a compliant and effective quality control strategy, providing the necessary tools to monitor and control this impurity in the final product. usp.orgresearchgate.netnih.gov
Regulatory Science and Compendial Aspects of Peptide Impurity Control
International Conference on Harmonisation (ICH) Guidelines on Impurities in New Drug Substances and Products
The International Council for Harmonisation (ICH) provides globally recognized guidelines for pharmaceutical development and registration. waters.com However, the primary guidelines for impurities in new drug substances and products, ICH Q3A and Q3B respectively, explicitly exclude synthetic peptides. dlrcgroup.comrsc.org This exclusion acknowledges the unique and complex nature of peptides, whose impurity profiles can be more challenging to characterize and control than those of conventional small molecules. polypeptide.com
Despite this exclusion, other ICH guidelines are applicable and essential for controlling peptide impurities. These include:
ICH Q11 (Development and Manufacture of Drug Substances): The principles of this guideline are applicable to synthetic peptides and emphasize the importance of understanding the manufacturing process to control the impurity profile of the drug substance. dlrcgroup.com This includes identifying how starting materials and process parameters can impact the formation of impurities. dlrcgroup.com
ICH Q3C (Impurities: Guideline for Residual Solvents): This guideline provides permissible daily exposure limits for residual solvents in pharmaceuticals and is applicable to synthetic peptides. fda.gov
ICH Q3D (Guideline for Elemental Impurities): This guideline establishes a risk-based approach to control elemental impurities, which can be introduced from catalysts or manufacturing equipment, and applies to synthetic peptide products. fda.goveuropa.eu
A draft guideline from the European Medicines Agency (EMA) on the development and manufacture of synthetic peptides reinforces that while ICH Q3A limits are not applicable, the principles of impurity control are paramount. dlrcgroup.comeuropa.eu The focus is on a comprehensive understanding of the manufacturing process and the potential for impurities to arise from starting materials, incomplete reactions, or degradation. dlrcgroup.comoutsourcedpharma.com
Pharmacopoeial Monographs and Their Role in Impurity Control (e.g., European Pharmacopoeia, United States Pharmacopeia)
Pharmacopoeias play a crucial role in setting legally binding standards for the quality of medicines, including the control of impurities. rsc.org For synthetic peptides like Felypressin, the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) are key references.
The European Pharmacopoeia provides a robust framework for impurity control in synthetic peptides through its general monograph, Substances for Pharmaceutical Use (2034), and specific product monographs. rsc.orgregulations.govedqm.eu Felypressin is specifically described in Ph. Eur. monograph 1634. edqm.eu
General monograph 2034 sets specific thresholds for the reporting, identification, and qualification of peptide-related impurities, which are distinct from the thresholds in ICH Q3A. europa.euedqm.eu These thresholds are fundamental to the control strategy for impurities such as Felypressin Impurity B.
| Threshold Type | Limit | Description |
|---|---|---|
| Reporting Threshold | > 0.1% | Impurities above this level must be reported in specifications. europa.eualmacgroup.com |
| Identification Threshold | > 0.5% | Impurities above this level must have their structure identified. europa.euregulations.gov |
| Qualification Threshold | > 1.0% | Impurities above this level must be qualified through toxicological or other safety data. europa.euregulations.govalmacgroup.com |
A specific monograph, like the one for Felypressin, will list "specified impurities," which may include substances like this compound. edqm.eu These are impurities that are known and have been characterized, and they will have their own specific acceptance criteria defined within the monograph. rsc.orgedqm.eu
The United States Pharmacopeia (USP) is also enhancing its standards for peptides. polypeptide.com It has recently introduced new general chapters to address the quality of synthetic peptides:
USP General Chapter <1503> Quality Attributes of Synthetic Peptide Drug Substances provides specific quality considerations for these products. dlrcgroup.comxinfuda-group.com
USP General Chapter <1504> Quality Attributes of Starting Materials for the Chemical Synthesis of Therapeutic Peptides offers guidance on the minimum quality attributes for starting materials, acknowledging their direct impact on the final drug substance's impurity profile. dlrcgroup.comoutsourcedpharma.comxinfuda-group.comintuslegerechemia.comgmp-compliance.org
These chapters emphasize a science- and risk-based approach to controlling impurities throughout the manufacturing process. polypeptide.com
Scientific Rationale for Impurity Specification Limits
The scientific rationale for setting impurity specification limits is to ensure that the drug substance is safe and effective for patient use. researchgate.net This is not based on manufacturing capability alone but on a comprehensive evaluation of safety data and process understanding. researchgate.netich.org
The key principles guiding the establishment of these limits include:
Process Understanding and Control: A thorough understanding of the synthetic process is the foundation for impurity control. polypeptide.com This includes identifying potential impurities from starting materials, by-products from the synthesis, and degradation products. outsourcedpharma.combiopharmaspec.comfda.gov A well-designed manufacturing process aims to minimize these impurities to the lowest practical levels. polypeptide.com
Batch Data Analysis: Specification limits are informed by the impurity profiles of batches used in preclinical safety studies and clinical trials, as well as batches demonstrating manufacturing consistency. ich.orgfda.gov This ensures that the levels of impurities in the commercial product are consistent with those that were demonstrated to be safe in nonclinical and clinical settings. fda.gov
Toxicological Qualification: An impurity is considered "qualified" if its level has been adequately justified by safety data. fda.gov If an impurity, such as this compound, exceeds its qualification threshold (e.g., >1.0% in Europe), it must be assessed for its potential biological and toxicological effects. europa.euregulations.gov
Immunogenicity Concerns: For peptides, a critical safety concern is the potential for immunogenicity, which can be influenced by the peptide itself or by impurities. fda.gov Therefore, controlling impurities is crucial to mitigate this risk. For generic synthetic peptides, regulatory bodies like the U.S. FDA recommend that any new impurity at a level of 0.5% or less is generally acceptable, but higher levels could raise concerns about immunogenicity that may require further investigation. fda.gov The presence of new impurities, or higher levels of existing ones compared to a reference product, requires careful justification. bioprocessonline.com
Ultimately, the specification for a peptide drug substance will include a list of specified impurities, both identified (like this compound) and unidentified, with acceptance criteria for each, as well as a limit for total impurities. rsc.orgfda.gov This comprehensive control strategy ensures the consistent quality and safety of the final product.
Future Directions in Felypressin Impurity B Research
Development of Novel Analytical Techniques for Trace Impurity Analysis
The accurate detection and characterization of trace-level impurities are fundamental to ensuring the quality of synthetic peptides. While High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing peptide purity, future research is moving towards more advanced and sensitive techniques to resolve and identify impurities that may be present in minute quantities or co-elute with the main peptide peak. resolvemass.caartsymag.comijsra.net
Ultra-High Performance Liquid Chromatography (UPLC), often paired with High-Resolution Mass Spectrometry (HRMS), is becoming a state-of-the-art method for impurity analysis. biosynth.combioprocessonline.comwaters.com This combination provides high-resolution separation with accurate mass identification, allowing for the detection and structural elucidation of impurities, even those that are closely related to the parent Felypressin molecule. waters.com
Further advancements include the adoption of multi-dimensional techniques like two-dimensional liquid chromatography (2D-LC), which offers significantly enhanced separation power for complex impurity profiles. almacgroup.com Other promising methods include Capillary Electrophoresis-Mass Spectrometry (CE-MS), which demonstrates excellent separation efficiency and sensitivity for trace components, and Ion Mobility Spectrometry (IMS), a gas-phase separation technique capable of distinguishing between isomeric impurities that are challenging to separate by chromatography alone. nih.govoxfordglobal.com These evolving analytical tools are critical for a deeper understanding and control of impurities like Felypressin Impurity B. almacgroup.com
| Technique | Principle | Application in Impurity Analysis |
| UPLC-HRMS | Combines high-pressure liquid chromatography for superior separation with high-resolution mass spectrometry for accurate mass-to-charge ratio determination. biosynth.comwaters.com | Quantifies purity with high sensitivity and provides structural information for impurity identification. biosynth.com |
| 2D-LC | Involves two independent separation steps, significantly increasing peak capacity and resolution for highly complex samples. almacgroup.com | Resolves co-eluting impurities that are undetectable in single-dimension chromatography. almacgroup.com |
| CE-MS | Separates ions based on their electrophoretic mobility in a capillary, coupled with mass spectrometry for detection. nih.gov | Offers high separation efficiency and sensitivity for detecting trace-level impurities. nih.gov |
| IMS | Separates ions in the gas phase based on their size, shape, and charge under an electric field. oxfordglobal.com | Distinguishes between isomeric and co-eluting impurities with different mobilities. oxfordglobal.com |
Computational Chemistry Approaches for Predicting Impurity Formation
Computational chemistry and molecular modeling are emerging as powerful tools for proactively addressing peptide impurities. By simulating the molecular environment of peptide synthesis and degradation, these approaches can predict the formation of impurities like this compound before they are detected analytically.
Molecular dynamics simulations can model the motion of atoms over time, providing insights into the 3D structure and stability of peptides. nih.gov This allows researchers to understand potential degradation pathways, such as hydrolysis or deamidation, which are common sources of impurities in peptide manufacturing. sigmaaldrich.com For example, specific amino acid sequences, like Asp-Gly or Asn-Gly, are known to be susceptible to forming cyclic imide intermediates that can lead to degradation products. sigmaaldrich.com Computational models can identify these "hot spots" in the Felypressin sequence and predict how changes in pH or temperature during manufacturing might trigger impurity formation.
| Computational Approach | Methodology | Application in Impurity Prediction |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to predict structural conformations and stability. nih.gov | Identifies unstable regions in the peptide sequence and predicts potential degradation pathways under various conditions. sigmaaldrich.comnih.gov |
| Quantum Mechanics (QM) Modeling | Uses quantum physics to model the energy landscape of chemical reactions. | Elucidates reaction mechanisms for impurity formation, such as side-chain reactions or racemization. |
| Fragment Assembly Methods | Predicts the 3D structure of a peptide by combining smaller, known structural fragments. nih.gov | Helps in understanding how the peptide's conformation might influence its susceptibility to chemical modification and impurity formation. |
| Machine Learning (ML) Models | Uses algorithms trained on large datasets of experimental outcomes to predict results for new inputs. nemusbioscience.com | Predicts the likelihood of specific impurities forming based on synthesis parameters, reagents, and peptide sequence. |
Advanced Strategies for Impurity Reduction in Peptide Manufacturing Processes
The most effective strategy for managing impurities is to control their formation at the source. Future research is heavily focused on refining and innovating the peptide manufacturing process, particularly Solid-Phase Peptide Synthesis (SPPS), which is the predominant method for producing therapeutic peptides. bachem.com
A primary strategy involves the use of high-purity raw materials, including amino acids and reagents, to prevent the introduction of impurities from the outset. mblintl.com Beyond this, significant efforts are being made to optimize every step of the SPPS cycle, from coupling and deprotection to cleavage from the resin. mblintl.compolypeptide.com Innovations such as microwave-assisted SPPS can enhance reaction kinetics, leading to more complete reactions and fewer deletion sequences or other side products. cem.com
Another advanced approach is the development of novel purification techniques that go beyond standard HPLC. nih.gov For instance, "reactive capping purification" (RCP) is a chromatography-free method that involves tagging truncated peptides during synthesis, allowing for their straightforward removal later. nih.gov This minimizes the burden on final purification steps. Additionally, hybrid solid-liquid phase synthesis methods are being explored, which allow for the purification of intermediate peptide fragments, resulting in a cleaner crude product before final assembly. bioprocessonline.combachem.com These strategies, combined with a deep mechanistic understanding of how process parameters affect impurity profiles, are essential for producing Felypressin with the highest possible purity. outsourcedpharma.com
Q & A
Q. How to optimize preparative chromatography for isolating milligram quantities of this compound?
- Protocol :
- Column : Prep C18 (250 × 21.2 mm, 10 µm particle size).
- Mobile Phase : Acetonitrile/water (25:75 v/v) with 0.1% TFA; flow rate = 15 mL/min .
- Yield Optimization :
| Injection Volume (mL) | Purity (%) | Recovery (%) |
|---|---|---|
| 5 | 98.5 | 85 |
| 10 | 95.2 | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
